N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C11H19N5 |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H19N5/c1-9-8-10(12-2)14-11(13-9)16-6-4-15(3)5-7-16/h8H,4-7H2,1-3H3,(H,12,13,14) |
InChI Key |
ITTQVZXMHCLXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce the corresponding amine .
Scientific Research Applications
N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Key Compounds:
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS 96225-96-6) Structure: Lacks the N,6-dimethyl groups. Activity: Used in antimalarial research (Plasmodium falciparum inhibitors) as part of linker/tail replacements .
N-Benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine
- Structure : Benzyl group at position 4 instead of N-methyl.
- Activity : Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 5.5 µM) and inhibitor of amyloid-β fibril formation .
- Selectivity : Less selective for butyrylcholinesterase (BChE) compared to analogs with bulkier substituents (e.g., naphthylmethyl) .
6-(4-Methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine Structure: 4-Methylpiperidine (saturated ring) instead of piperazine. Activity: Selective BChE inhibitor (IC₅₀ = 12.6 µM), 5.7× more potent than galantamine .
5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
- Structure : Pteridine core instead of pyrimidine; phenylpiperazine substituent.
- Activity : Targets Aurora kinases (anticancer applications), highlighting the role of extended aromatic systems in kinase binding .
Structure-Activity Relationship (SAR) Analysis
*Theoretical targets based on structural analogs.
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The N,6-dimethyl groups in the target compound likely increase logP compared to non-methylated analogs, improving membrane permeability .
- Basicity : The 4-methylpiperazine group introduces a basic nitrogen (pKa ~8.5), enhancing solubility in acidic environments (e.g., stomach) and promoting hydrogen bonding in target proteins .
- Metabolic Stability : Methyl groups at positions 4 and 6 may reduce oxidative metabolism by cytochrome P450 enzymes compared to benzyl or naphthyl substituents .
Cholinesterase Inhibition
Kinase Inhibition
Antimalarial Activity
- Analogs like 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (compound 35 in ) are optimized for ADME properties in antimalarial drug development. The target compound’s methyl groups may enhance metabolic stability in vivo .
Biological Activity
N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethyl group at the 6-position and a 4-methylpiperazine moiety at the 2-position of the pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 232.28 g/mol.
This compound has been studied for its ability to inhibit various enzymes and receptors, which is crucial for its potential therapeutic applications. The primary mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor for several kinases and enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It binds to specific receptors, modulating their activity and influencing downstream signaling pathways that can lead to apoptosis or reduced cell growth.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. It has been shown to inhibit tumor cell growth in various cancer models:
| Cancer Model | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 Colon Cancer | 0.64 | Inhibition of cell proliferation |
| KMS-12 BM Multiple Myeloma | 1.40 | Induction of apoptosis |
| MX-1 Breast Cancer | 2.00 | Targeting survival pathways |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Other Biological Activities
In addition to its antitumor effects, this compound has demonstrated potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Neuroprotective Effects : There are indications that it may penetrate the blood-brain barrier, offering potential for treating neurological disorders .
Case Studies and Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of this compound:
- SAR Analysis : Modifications to the piperazine and pyrimidine moieties have been explored to enhance potency and selectivity against specific targets.
- In Vivo Efficacy : Animal models have shown promising results regarding tumor reduction and improved survival rates when treated with this compound.
Q & A
Q. What synthetic methods are optimal for synthesizing N,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, and how is structural confirmation achieved?
The compound is synthesized via nucleophilic substitution reactions. For example, coupling 4-methylpiperazine with a halogenated pyrimidine intermediate under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., NH stretch at ~3454 cm⁻¹) .
- ¹H-NMR confirms substituent integration and coupling patterns (e.g., methylpiperazine protons at δ 2.31–3.77 ppm) .
- High-resolution mass spectrometry (HREIMS) validates molecular weight (e.g., observed m/z 283.1804 vs. calculated 283.3714) .
Q. What in vitro assays are used to evaluate this compound’s cholinesterase inhibition and anti-amyloid activity?
- Cholinesterase inhibition :
- Ellman’s method using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity. IC₅₀ values are calculated from dose-response curves .
- Anti-amyloid activity :
- Thioflavin T (ThT) fluorescence assay quantifies inhibition of Aβ₁–₄₀ fibril aggregation. For example, compound 7d (structurally related) showed 59% inhibition of hAChE-induced aggregation .
Q. What are the primary biological targets of this compound in neurodegenerative disease research?
The compound targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic signaling, and it inhibits Aβ fibril aggregation , addressing both cognitive decline and amyloid pathology in Alzheimer’s disease .
Advanced Research Questions
Q. How do structural modifications at the C-2 and C-4 positions affect dual inhibitory activity (cholinesterase and Aβ aggregation)?
- C-2 position : Bulky substituents (e.g., naphthylmethyl) enhance BuChE selectivity. For instance, 9e (2-(4-methylpiperidin-1-yl)) showed BuChE IC₅₀ = 2.2 μM (Selectivity Index = 11.7) .
- C-4 position : Benzyl groups improve Aβ aggregation inhibition. Compound 7d (N-benzyl substitution) reduced Aβ fibrils by 59% .
- Methodology : Structure-activity relationship (SAR) studies using analogs with varied steric/electronic properties, followed by molecular docking to identify binding interactions .
Q. What computational strategies are employed to design derivatives with enhanced binding to AChE and Aβ?
- Molecular docking : Homology models of hAChE (e.g., PDB 4EY7) predict binding poses. The pyrimidine core aligns with the catalytic triad, while the 4-methylpiperazine moiety interacts with the peripheral anionic site .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics include RMSD, hydrogen bond occupancy, and binding free energy (MM-PBSA) .
Q. How does stereochemistry influence the compound’s pharmacological profile?
- Stereoisomers : Enantiomers (e.g., (1R,4R) vs. (1S,4S)) may exhibit divergent binding to chiral enzyme pockets. For example, stereospecific synthesis of cyclohexylamine derivatives (e.g., COMPOUND 37 vs. 41) showed distinct MS/NMR profiles .
- Analytical validation : Chiral HPLC or X-ray crystallography resolves enantiomers, while in vitro assays compare activity .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic optimization : Improve bioavailability via prodrug strategies (e.g., esterification of polar groups) or formulation (nanoparticles).
- Metabolic stability : Assess liver microsome clearance and cytochrome P450 interactions.
- Blood-brain barrier (BBB) penetration : Use logP/logD calculations (>2) and P-glycoprotein efflux assays .
Methodological Notes
- SAR Studies : Prioritize substituents with balanced lipophilicity (cLogP 2–4) to optimize BBB penetration and target engagement .
- Data Interpretation : Cross-validate IC₅₀ values with orthogonal assays (e.g., SPR for binding affinity) to minimize false positives.
- Advanced Modeling : Combine QSAR with free-energy perturbation (FEP) to predict activity cliffs in derivative libraries.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
